molecular formula C6H11NO2 B186371 (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid CAS No. 118758-47-7

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B186371
CAS No.: 118758-47-7
M. Wt: 129.16 g/mol
InChI Key: CNPSFBUUYIVHAP-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a methyl group and a carboxylic acid group, making it a versatile building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst. This method ensures high enantioselectivity and yields the desired (2R,3R) configuration.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods leverage the specificity of enzymes or microorganisms to produce the compound with high purity and yield. For example, engineered strains of bacteria or yeast can be used to convert simple starting materials into the desired product through a series of enzymatic reactions.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R,3R)-3-Methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties and as a key intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

    (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid: This is the enantiomer of (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid and has different stereochemistry.

    Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the methyl substitution.

    Pyrrolidine-2-carboxylic acid: A simpler analog without the methyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylic acid group on the pyrrolidine ring. This combination of features makes it a valuable compound in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

(2R,3R)-3-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPSFBUUYIVHAP-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.